molecular formula C23H33NO7 B1601654 Hydrocortisone 3-(O-carboxymethyl)oxime CAS No. 43188-86-9

Hydrocortisone 3-(O-carboxymethyl)oxime

Cat. No. B1601654
CAS RN: 43188-86-9
M. Wt: 435.5 g/mol
InChI Key: WXAWNCDYPXVODT-UHFFFAOYSA-N
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Description

Hydrocortisone 3-(O-carboxymethyl)oxime, also known as HCMOC, is an important synthetic molecule used in various scientific research applications. It is a derivative of the steroid hormone cortisol, which is produced naturally in the body and is involved in a number of physiological processes. HCMOC is a useful tool for studying the biochemical and physiological effects of cortisol and its derivatives.

Scientific Research Applications

1. Application in Immunoreactivity and Steroid Synthesis

Hydrocortisone 3-(O-carboxymethyl)oxime plays a significant role in immunoreactivity. Janoski, Shulman, and Wright (1974) reported the synthesis of 3-(O-carboxymethyl)oximes of C21-4-pregnen-3,20-diones, facilitating the coupling of steroidal haptens to proteins. This enhances immunospecificity, as evidenced by the production of antisera to 16α-hydroxyprogesterone and 17α-hydroxy-progesterone in immunized rabbits, with specificity established via radioimmunoassay (Janoski, Shulman, & Wright, 1974).

2. Use in Histochemical Receptor Assays

Lee (1984) utilized a hydrocortisone derivative, 17 beta-estradiol-6-carboxymethyl oxime-bovine serum albumin-fluorescein isothiocyanate, as a histochemical reagent to study estrogen-binding substances in rat uteri. This study highlighted the potential of using hydrocortisone derivatives in receptor assays, though no direct effect was observed with hydrocortisone itself in this context (Lee, 1984).

3. Radioimmunoassay and Steroid Analysis

Belkien, Schöneshöfer, and Oelkers (1980) described a method for producing haptens with this compound, specifically for 18-hydroxy-11-deoxycorticosterone and 18-hydroxycorticosterone. These haptens were used to raise antisera for radioimmunoassays, demonstrating the importance of hydrocortisone derivatives in analytical biochemistry (Belkien, Schöneshöfer, & Oelkers, 1980).

4. In Fluoroimmunoassays

Mikola and Miettinen (1991) synthesized cortisol 3-(O-carboxymethyl)oxime and other derivatives for use in time-resolved fluoroimmunoassays. This application highlights the role of hydrocortisone derivatives in enhancing the sensitivity and specificity of immunoassays (Mikola & Miettinen, 1991).

properties

IUPAC Name

2-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO7/c1-21-7-5-14(24-31-12-19(28)29)9-13(21)3-4-15-16-6-8-23(30,18(27)11-25)22(16,2)10-17(26)20(15)21/h9,15-17,20,25-26,30H,3-8,10-12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWNCDYPXVODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCC(=O)O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrocortisone 3-(O-carboxymethyl)oxime
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